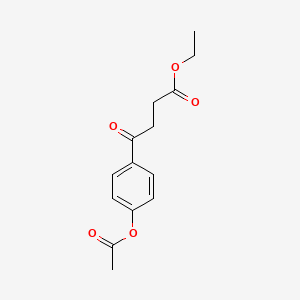

Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate

Vue d'ensemble

Description

Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate is an organic compound with the molecular formula C14H16O5 It is a derivative of butyrate, featuring an acetoxyphenyl group and an oxo group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate can be synthesized through several methods. One common approach involves the esterification of 4-(4-acetoxyphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include:

- Carboxylic acids from oxidation.

- Alcohols from reduction.

- Various substituted derivatives from nucleophilic substitution.

Applications De Recherche Scientifique

Biological Activities

Recent research indicates that Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate exhibits notable biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in vitro, which could lead to applications in treating inflammatory diseases.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, indicating potential use in formulations aimed at reducing oxidative stress.

Applications in Pharmaceuticals

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Its derivatives can be utilized in:

- Drug Development : The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities. Its structure allows for modifications that can lead to improved efficacy and reduced side effects .

- Cosmetic Formulations : Given its potential anti-inflammatory and antioxidant properties, this compound can be incorporated into skincare products aimed at reducing signs of aging and skin irritation .

Case Study 1: Antimicrobial Research

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Applications

A recent investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The study found that treatment with this compound led to a marked reduction in inflammatory markers and joint swelling, suggesting its applicability in therapeutic strategies for inflammatory diseases.

Mécanisme D'action

The mechanism of action of ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The acetoxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxo group may also play a role in the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound shares structural similarities but features a pyrrole ring instead of a butyrate backbone.

Cyanoacetohydrazides: These compounds are used in the synthesis of heterocyclic compounds and share some reactivity patterns with ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate.

Methyl (E)-3-(4-acetoxyphenyl)acrylate: This compound has a similar acetoxyphenyl group but differs in its acrylate structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Activité Biologique

Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate, a compound with the molecular formula C₁₄H₁₆O₅, is gaining attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

This compound is typically synthesized through the condensation of an acetoxy-substituted phenol with a β-ketoester under acidic or basic conditions. The reaction conditions are optimized to yield high-purity products, which are crucial for reliable biological evaluations. The compound features an ethyl ester functional group, a ketone, and an acetoxy group attached to a phenyl ring, contributing to its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This property suggests potential applications in treating infections caused by resistant pathogens. The compound's effectiveness can be attributed to its structural features, which enhance its interaction with microbial targets .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory activity. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for therapeutic interventions in inflammatory diseases. The specific mechanisms involve the modulation of signaling pathways associated with inflammation .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. It has shown significant inhibition of reactive oxygen species (ROS), indicating its role in protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with chronic diseases .

Case Studies and Research Findings

- Antitumor Activity : A study investigated the antitumor effects of related compounds containing similar structural motifs. It was found that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This suggests that this compound may share similar properties and could be further explored as a chemotherapeutic agent .

- In Vivo Studies : In vivo evaluations have shown that derivatives of this compound can significantly reduce tumor cell viability in animal models of cancer. The studies highlighted the importance of structural modifications in enhancing biological efficacy .

- Comparative Studies : Comparative analyses with similar compounds reveal that variations in the acetoxy group's position affect biological activity. For instance, ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate exhibited different reactivity patterns compared to ethyl 4-(3-acetoxyphenyl)-4-oxobutyrate, emphasizing the need for detailed structure-activity relationship studies .

Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl 4-(4-acetyloxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-3-18-14(17)9-8-13(16)11-4-6-12(7-5-11)19-10(2)15/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUQSYUCBAATBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645837 | |

| Record name | Ethyl 4-[4-(acetyloxy)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-83-3 | |

| Record name | Ethyl 4-[4-(acetyloxy)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.